
6-Hydroxyindoramin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyindoramin Hydrochloride is a potent inhibitor of tumor growth and proliferation. It is derived from Chinese medicinal plants and has shown promising results in the treatment of various types of cancer . This compound induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain kinases involved in cell cycle regulation and protein synthesis .
Méthodes De Préparation
The synthesis of 6-Hydroxyindoramin Hydrochloride involves several steps. The compound is typically synthesized through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes:
Step 1: Formation of the indole core through cyclization reactions.
Step 2: Introduction of the hydroxy group at the 6-position of the indole ring.
Step 3: Coupling with piperidine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
6-Hydroxyindoramin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
6-Hydroxyindoramin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mécanisme D'action
The mechanism of action of 6-Hydroxyindoramin Hydrochloride involves the inhibition of specific kinases that regulate the cell cycle and protein synthesis. By inhibiting these kinases, the compound induces apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways, and the pathways affected include those related to cell growth, proliferation, and survival .
Comparaison Avec Des Composés Similaires
6-Hydroxyindoramin Hydrochloride is unique in its potent anticancer properties and its ability to induce apoptosis in cancer cells. Similar compounds include:
Indoramin: A related compound with similar structural features but different pharmacological properties.
Hydroxyindoles: A class of compounds with hydroxy groups on the indole ring, used in various biological and medicinal applications.
Kinase Inhibitors: A broad category of compounds that inhibit kinase activity, used in cancer treatment and other therapeutic areas.
Propriétés
Formule moléculaire |
C22H26ClN3O2 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H |
Clé InChI |
IAEUXSQJVFNSQV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






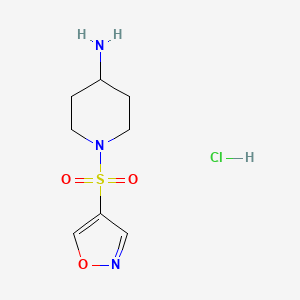

![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
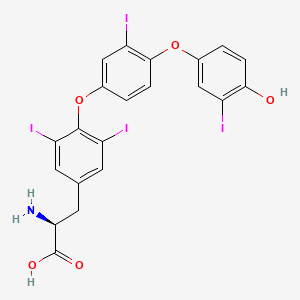
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
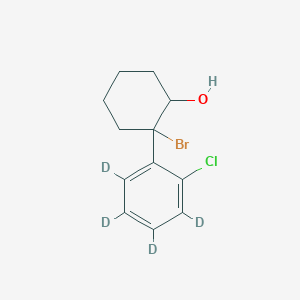
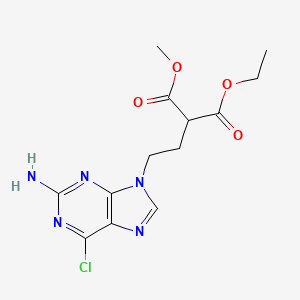

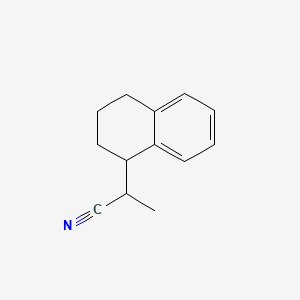
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
